INCB3344, chemically known as INCB3344, is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2) []. This receptor is primarily activated by the chemokine ligand CCL2, also known as monocyte chemoattractant protein-1 (MCP-1) []. CCR2 plays a crucial role in inflammatory responses by mediating the migration of monocytes and macrophages to sites of inflammation [, ]. INCB3344 is a valuable tool in scientific research to investigate the role of CCR2 signaling in various inflammatory and disease models, including multiple sclerosis, rheumatoid arthritis, diabetic nephropathy, and neuropathic pain [, , , ].
The molecular structure of INCB3344 comprises a central pyrrolidine ring substituted with a benzo[d][1,3]dioxol-5-yl group, a hydroxy group, an ethoxy group, and an amide side chain []. This side chain further connects to a trifluoromethyl benzamide moiety. The specific stereochemistry at the 3 and 4 positions of the pyrrolidine ring is crucial for its activity [, ].
INCB3344 acts as a competitive antagonist at the CCR2 receptor []. It binds to the receptor, preventing the endogenous ligand CCL2 from binding and activating downstream signaling pathways [, ]. This inhibition of CCR2 signaling disrupts the recruitment of monocytes and macrophages to inflamed tissues, thereby reducing inflammation [, ]. Studies utilizing radiolabeled INCB3344 have revealed that it occupies a distinct binding site compared to other allosteric CCR2 antagonists [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2